molecular formula C3H3ClIN3 B6222794 5-chloro-4-iodo-1-methyl-1H-1,2,3-triazole CAS No. 2758004-49-6

5-chloro-4-iodo-1-methyl-1H-1,2,3-triazole

Cat. No. B6222794
CAS RN: 2758004-49-6
M. Wt: 243.4
InChI Key:
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Description

5-Chloro-4-iodo-1-methyl-1H-1,2,3-triazole is an organic compound that is widely used in scientific research, primarily in the areas of biochemistry and physiology. It is a triazole derivative, meaning that it contains three nitrogen atoms connected by three carbon-carbon single bonds. The compound is highly water-soluble and is relatively stable in aqueous solutions. In addition, it is a relatively inexpensive and easily accessible reagent, making it an attractive choice for many scientific applications.

Scientific Research Applications

5-Chloro-4-iodo-1-methyl-1H-1,2,3-triazole has been used in a variety of scientific research applications, including the study of protein structure and function, enzyme kinetics, and the regulation of gene expression. It has also been used in the development of novel drug delivery systems, and the study of the effects of various drugs on cellular processes.

Mechanism of Action

The exact mechanism of action of 5-chloro-4-iodo-1-methyl-1H-1,2,3-triazole is not fully understood. It is believed to act on proteins by binding to specific sites on the protein, which can alter the protein's structure and function. It is also believed to interfere with the activity of enzymes, and to modulate the expression of genes by binding to specific DNA sequences.
Biochemical and Physiological Effects
5-Chloro-4-iodo-1-methyl-1H-1,2,3-triazole has been studied for its effects on biochemical and physiological processes. Studies have shown that the compound can inhibit the activity of certain enzymes, as well as modulate the expression of certain genes. It has also been shown to have an effect on the transport of ions across cell membranes, as well as the metabolism of certain nutrients.

Advantages and Limitations for Lab Experiments

The use of 5-chloro-4-iodo-1-methyl-1H-1,2,3-triazole in laboratory experiments has several advantages. It is relatively inexpensive and easily accessible, and is highly water-soluble. In addition, it is relatively stable in aqueous solutions, making it suitable for a variety of scientific applications. However, there are also some limitations associated with its use. For example, the compound is toxic and should be handled with care. In addition, its mechanism of action is not fully understood, and its effects on biochemical and physiological processes are not yet fully understood.

Future Directions

There are a number of possible future directions for research involving 5-chloro-4-iodo-1-methyl-1H-1,2,3-triazole. These include further research into its mechanism of action, and its effects on biochemical and physiological processes. In addition, research could be conducted into the use of the compound as a drug delivery system, and its potential use in the development of novel drugs. Other possible future directions include research into its use as a reagent in the synthesis of other compounds, and its potential use in the development of diagnostic tools.

Synthesis Methods

5-Chloro-4-iodo-1-methyl-1H-1,2,3-triazole can be synthesized from the reaction of 5-chloro-1-methyl-1H-1,2,3-triazole and 4-iodo-1-methylbenzene. The reaction is typically carried out in aqueous solution, with the addition of an acid catalyst. The reaction is typically complete within a few hours, and yields a product that is more than 90% pure.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-4-iodo-1-methyl-1H-1,2,3-triazole involves the reaction of 4-iodo-1-methyl-1H-1,2,3-triazole with chlorine gas in the presence of a catalyst.", "Starting Materials": [ "4-iodo-1-methyl-1H-1,2,3-triazole", "Chlorine gas", "Catalyst" ], "Reaction": [ "The 4-iodo-1-methyl-1H-1,2,3-triazole is dissolved in a suitable solvent such as dichloromethane or chloroform.", "Chlorine gas is bubbled through the solution in the presence of a catalyst such as iron(III) chloride or copper(II) chloride.", "The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "The solvent is then removed under reduced pressure to yield the crude product.", "The crude product is purified by column chromatography using a suitable solvent system to yield the final product, 5-chloro-4-iodo-1-methyl-1H-1,2,3-triazole." ] }

CAS RN

2758004-49-6

Product Name

5-chloro-4-iodo-1-methyl-1H-1,2,3-triazole

Molecular Formula

C3H3ClIN3

Molecular Weight

243.4

Purity

95

Origin of Product

United States

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